Entellan

Übersicht

Beschreibung

Entellan is a rapid mounting medium for microscopy . It is an anhydrous mounting medium used for the permanent mounting and storage of specimens . It consists of a polymer made of mixed acrylates dissolved in toluene . As it contains toluene, it should be used with water-free specimens that have been cleared with xylene prior to mounting .

Physical And Chemical Properties Analysis

Entellan has a refractive index of 1.492 - 1.500 at 20°C . Its density is 0.925 - 0.935 g/cm3 at 20°C . The viscosity of Entellan is 60 - 100 mPa*s at 20°C . It has a fluorescence of less than 100 ppb .

Wissenschaftliche Forschungsanwendungen

Entellan™ is a rapid mounting medium for microscopy, widely used in various scientific research fields. Below is a comprehensive analysis of its applications across six distinct areas:

Histology

Entellan™: is extensively used in histology for the permanent mounting of tissue sections . It provides a clear medium that supports the preservation of cellular details and structures over time. Its refractive index of 1.492 - 1.500 aligns closely with that of glass, ensuring minimal light refraction and excellent clarity under the microscope .

Microscopy

In microscopy , Entellan™ serves as an essential tool for specimen preparation . It solidifies quickly, reducing the time needed for slide preparation, and its low fluorescence ensures that it does not interfere with the imaging of fluorescently labeled specimens .

Medical Diagnostics

Entellan™ is utilized in medical diagnostics as part of the manual or automated application in diagnostic laboratories . Its compatibility with IVD products and CE certification allows it to be used reliably in clinical settings for the examination of biological samples .

Biological Research

In biological research , Entellan™ aids in the study of biological specimens by providing a stable medium that preserves the integrity of the sample under study . Its anhydrous nature makes it suitable for water-free specimens, which is crucial for maintaining specimen quality .

Chemical Analysis

Entellan™ plays a role in chemical analysis , particularly when analyzing materials that require microscopic examination . Its stable chemical composition allows for consistent results and reproducibility in experiments .

Pharmaceutical Research

In pharmaceutical research , Entellan™ is used to examine drug interactions at the cellular level . Researchers can observe the effects of pharmaceutical compounds on cells or tissues, providing valuable insights into drug efficacy and safety .

Environmental Testing

For environmental testing , Entellan™ can be used to analyze environmental samples, such as water or soil sediments, under a microscope . Its ability to provide a clear view of the sample helps in identifying contaminants and assessing environmental health .

Forensic Science

Lastly, in forensic science , Entellan™ is applied in the analysis of microscopic evidence . It helps in the preservation of samples such as fibers, hair, or tissue, which can be critical in forensic investigations .

Wirkmechanismus

Safety and Hazards

Entellan is highly flammable . It may be fatal if swallowed and enters airways . It can cause skin irritation and may cause drowsiness or dizziness . It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Zukünftige Richtungen

There is a new version of Entellan, called Entellan Neu, which is a rapid mounting medium for microscopy that is ready-to-use . It has a viscosity range of 500-600 mPa*s, which improves and accelerates the application .

Relevant Papers

A paper titled “A method to regenerate the damaged Chironomidae slides in entellan mounting solution” describes a new method to regenerate damaged Chironomidae head capsule slides mounted in Entellan mounting solution . Many paleolimnologists use Entellan mounting medium to mount subfossil chironomid head capsules for their routine investigations . These slides may get damaged or head capsules may be obscured by air bubbles because they were not properly mounted . This makes the identification difficult and therefore, recovering the damaged slides would be a necessary task for them .

Eigenschaften

IUPAC Name |

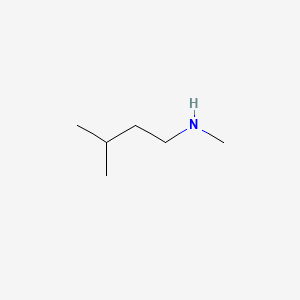

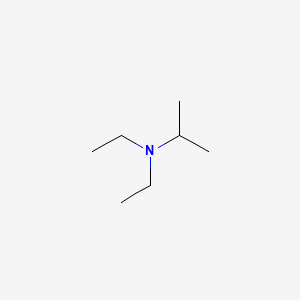

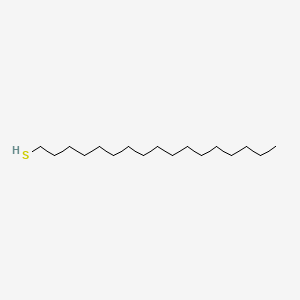

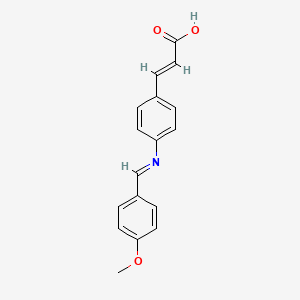

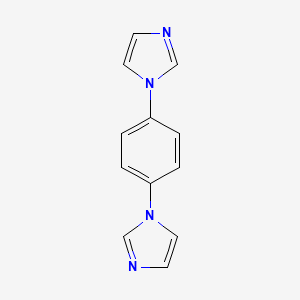

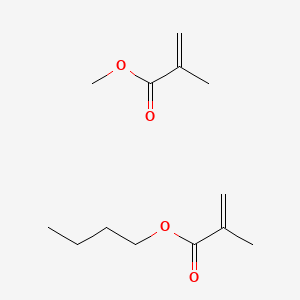

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLPIOPUASGRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methacrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107404-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790662-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725715-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30909118 | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Entellan | |

CAS RN |

25608-33-7, 104673-14-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Entellan primarily used for in scientific research?

A1: Entellan is widely used as a mounting medium for preparing permanent microscope slides. This involves placing a drop of Entellan onto a prepared specimen on a microscope slide and then carefully lowering a coverslip onto it. Entellan hardens, securing the coverslip and preserving the specimen for long-term observation. [, , , , ]

Q2: Is Entellan compatible with all types of microscopy?

A2: While Entellan is compatible with standard light microscopy, researchers have found that it can interfere with certain techniques, particularly those involving fluorescence. For instance, manufacturers list Entellan as contraindicated for use with Silver in situ hybridization (SISH) due to potential signal oxidation, fading, or disappearance. [, ]

Q3: What makes Entellan suitable for Raman microspectroscopy of textile fibers?

A3: Research has demonstrated that Entellan New, a variant of Entellan, does not significantly alter the Raman spectra of mounted textile fibers. Principal Component Analysis and Analysis of Variance tests confirmed that spectra from fibers mounted in Entellan New were statistically indistinguishable from those of bare fibers. This makes Entellan New suitable for direct fiber identification via Raman microspectroscopy without additional sample preparation. []

Q4: Are there any alternatives to Entellan as a mounting medium?

A5: Yes, several alternative mounting media exist, each with its own advantages and disadvantages. For instance, researchers have explored the use of natural biomaterials like clove oil and nano silica as more environmentally friendly and potentially less toxic alternatives to synthetic mountants like Entellan. [] The choice of mounting medium often depends on factors like the type of microscopy, the staining techniques used, and the desired duration of preservation. [, ]

Q5: How is Entellan used in parasitology research?

A6: Entellan plays a crucial role in preparing permanent slides of parasites for identification and morphological studies. For example, researchers successfully used Entellan to mount Enterobius vermicularis eggs, preserving their morphology for up to 8 years. [] It's also been used in studies identifying Clinostomum infections in fish [], Chlamydophila psittaci in pet birds [], and Demodex mites in human skin samples. []

Q6: What role does Entellan play in anatomical studies of plants?

A7: Entellan is used for mounting plant tissue sections, enabling researchers to study their internal structures. For example, in a study investigating the anatomical and physical properties of Bisbul wood (Diospyros blancoi), researchers used safranin-stained microtome sections mounted with Entellan to identify key anatomical features of the wood. [] It has also been employed in studying phytolith morphology in Cucurbitaceae species. []

Q7: How is Entellan utilized in neuroscience research?

A8: Entellan is valuable for visualizing neurons and their intricate structures. A study demonstrated that clearing Lucifer Yellow-filled neurons in methyl salicylate and mounting them in Entellan significantly enhanced their visualization under a laser scanning confocal microscope. []

Q8: Can the color of specimens mounted in Entellan change over time?

A10: Yes, color changes have been observed in specimens mounted with Entellan over time. In the study on Enterobius vermicularis eggs, the researchers noted that the initially greenish color of the eggs' internal contents faded to a pale transparent hue after prolonged exposure to Entellan. [] This highlights the importance of considering potential color shifts when interpreting long-term stored slides.

Q9: Are there any safety concerns associated with using Entellan?

A11: Entellan contains xylene, a known toxic substance. Therefore, appropriate safety measures, such as working in a well-ventilated area and wearing personal protective equipment, are essential when handling Entellan. []

Q10: Are there any environmental concerns related to Entellan use and disposal?

A12: Yes, the xylene content in Entellan raises environmental concerns. Researchers and laboratories are increasingly seeking alternative mounting media with reduced environmental impact. [, ] Proper disposal methods are crucial to minimize any negative impact on the environment.

Q11: Is there information available on Entellan's molecular formula, weight, and spectroscopic data?

A13: Unfortunately, the provided research papers do not delve into the detailed chemical characterization of Entellan. Further research in chemical databases or manufacturer information is required to obtain this data. []

Q12: Has Entellan been studied for its catalytic properties or use in drug delivery systems?

A14: The provided research focuses primarily on Entellan's applications as a mounting medium in microscopy. There is no mention of its use in catalysis, drug delivery, or related fields. [, ]

Q13: What is the historical context and evolution of Entellan in the scientific field?

A15: While the provided research does not elaborate on Entellan's historical development, it is evident that the use of mounting media, including potentially early forms of Entellan, has been integral to microscopy for many decades. [] Further historical research is needed to understand its specific evolution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.